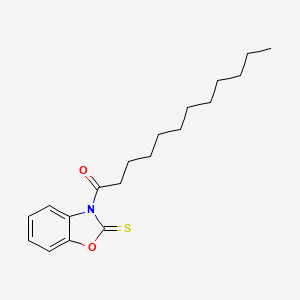
1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one typically involves the condensation of a benzoxazole derivative with a dodecanone precursor. The reaction may be catalyzed by acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazole ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-mercaptobenzoxazole and 2-aminobenzoxazole share structural similarities.
Thioamide Compounds: Compounds containing the sulfanylidene group, such as thioacetamide.
Uniqueness
1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one is unique due to its specific combination of the benzoxazole ring and the dodecanone chain, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
185760-94-5 |
|---|---|
Fórmula molecular |
C19H27NO2S |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
1-(2-sulfanylidene-1,3-benzoxazol-3-yl)dodecan-1-one |
InChI |
InChI=1S/C19H27NO2S/c1-2-3-4-5-6-7-8-9-10-15-18(21)20-16-13-11-12-14-17(16)22-19(20)23/h11-14H,2-10,15H2,1H3 |
Clave InChI |
XLCGIVVKLNYJQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)N1C2=CC=CC=C2OC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


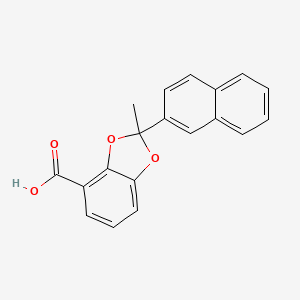
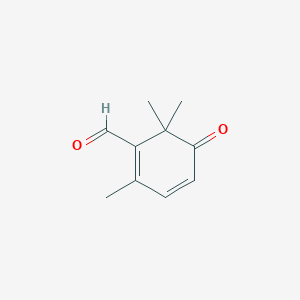
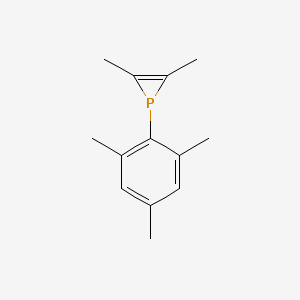


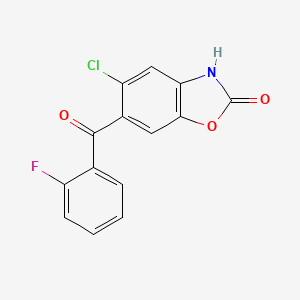

![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
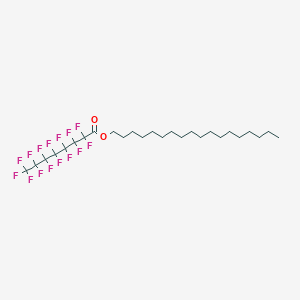
![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
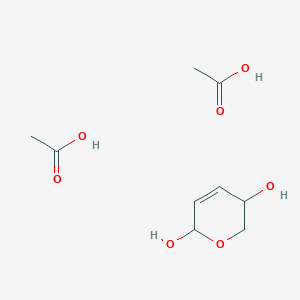
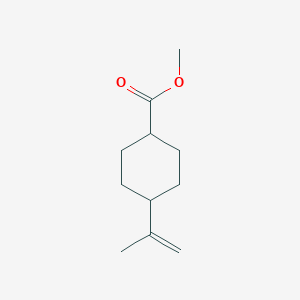
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)

